1,2,3-Triphenylpropane

Beschreibung

Contextual Significance in Synthetic Organic Chemistry

In the broader context of synthetic organic chemistry, the 1,2,3-triphenylpropane framework is significant for several reasons. It is a model system for understanding the stereochemical outcomes of reactions on acyclic molecules with multiple chiral centers. The presence of three phenyl groups also makes it a precursor or a fragment in larger, more complex molecules, potentially influencing their photophysical or biological properties. Furthermore, derivatives of this compound have been utilized to study intramolecular reaction mechanisms and stereoelectronic effects. For instance, diastereoisomeric 3-amino-1,2,3-triphenylpropyl thiolacetates have been synthesized to investigate the stereoelectronic requirements of intramolecular S→N acyl migrations. arkat-usa.org

Historical Trajectory of Research on the this compound Scaffold

The investigation into the existence and synthesis of this compound dates back to the early 20th century. A notable early inquiry was documented by Reynold C. Fuson in a 1926 publication in the Journal of the American Chemical Society. acs.orgacs.org This work explored the possibility of forming this compound through the coupling reactions of benzyl (B1604629) halides with Grignard reagents, a common method for carbon-carbon bond formation at the time. acs.org This early interest highlights the long-standing challenge and fascination within the chemical community of selectively constructing such multi-substituted aliphatic chains. Later, in 1971, a more definitive synthesis was reported involving the reduction of 1,2,3-triphenylpropan-2-ol. cdnsciencepub.com The thermal decomposition of coal model compounds has also been studied, with this compound being one of the compounds considered in this context. osti.gov

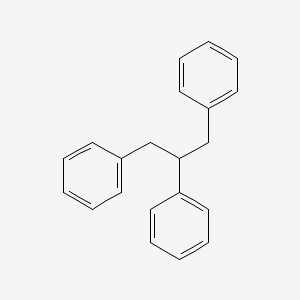

Structure

2D Structure

3D Structure

Eigenschaften

Molekularformel |

C21H20 |

|---|---|

Molekulargewicht |

272.4 g/mol |

IUPAC-Name |

1,3-diphenylpropan-2-ylbenzene |

InChI |

InChI=1S/C21H20/c1-4-10-18(11-5-1)16-21(20-14-8-3-9-15-20)17-19-12-6-2-7-13-19/h1-15,21H,16-17H2 |

InChI-Schlüssel |

GDPISEKNRFFKMM-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)CC(CC2=CC=CC=C2)C3=CC=CC=C3 |

Herkunft des Produkts |

United States |

Sophisticated Synthetic Methodologies for 1,2,3 Triphenylpropane and Its Derivatives

Advanced Friedel-Crafts Alkylation Routes and Mechanistic Insights

The Friedel-Crafts alkylation, a cornerstone of C-C bond formation to aromatic rings, serves as a primary method for the synthesis of triphenylpropane systems. nih.gov This electrophilic aromatic substitution typically involves the reaction of an aromatic ring with an alkyl halide or alcohol in the presence of a Lewis acid or Brønsted acid catalyst. mt.comsaskoer.ca The reaction proceeds through the generation of a carbocationic electrophile that is subsequently attacked by the electron-rich aromatic ring. mt.com

Carbocationic Intermediates in Alkylation Processes

The nature of the carbocationic intermediates formed during the Friedel-Crafts reaction is pivotal to the final product distribution. The alkylation of benzene (B151609) with precursors like 1,2-diphenyl-2-propanol (B11989151) or 1-chloro-2,3-diphenylpropane illustrates the complexity of these reactions. researchgate.net The reaction of 1,2-diphenyl-2-propanol with benzene, catalyzed by AlCl₃/CH₃NO₂, does not yield 1,2,3-triphenylpropane directly but instead produces a mixture of its isomers, 1,2,2-triphenylpropane and 1,1,2-triphenylpropane (B1228771). researchgate.netresearchgate.net

The formation of these isomers is a direct consequence of carbocation rearrangements. Initially, the alcohol precursor generates a secondary or tertiary carbocation. For example, 1,2-diphenyl-2-propanol would generate the 1,2-diphenyl-2-propyl cation. This intermediate can then undergo hydride or phenyl shifts to form more stable carbocationic species before the final alkylation of a benzene molecule occurs. These rearrangements are a common feature of Friedel-Crafts alkylations and often lead to a mixture of products, complicating the synthesis of a single, desired isomer. mt.com Similarly, the reaction of 1-chloro-2,3-diphenylpropane with benzene in the presence of AlCl₃ also results in a mixture of 1,2,2- and 1,1,2-triphenylpropane, alongside the elimination product E-1,2-diphenylpropene. researchgate.net

A plausible pathway to this compound derivatives involves the Friedel-Crafts alkylation of benzene with 1,2-diphenylpropene (B188750) in the presence of AlCl₃. This reaction proceeds through the formation of a carbocation intermediate that is stabilized by the adjacent phenyl groups.

Regioselectivity and Stereoselectivity in Friedel-Crafts Reactions

Controlling regioselectivity and stereoselectivity in Friedel-Crafts reactions is a significant challenge. The electronic properties of the substituents on the aromatic ring influence the position of alkylation, with activating groups typically directing ortho- and para-substitution. alexandonian.com However, in the synthesis of triphenylpropanes from substituted benzenes, steric hindrance from the bulky alkylating agent can play a a more significant role in determining the regiochemical outcome.

The stereochemistry of the starting material can also influence the product, as seen in the retentive Friedel-Crafts alkylation involving 1,2-diphenylpropene. The planarity of the carbocation intermediate, however, often leads to the formation of racemic mixtures when a new stereocenter is created. leah4sci.com

The table below summarizes the products obtained from the Friedel-Crafts alkylation of benzene with different precursors, highlighting the lack of selectivity towards the formation of this compound.

| Catalyst System | Starting Material | Products |

| AlCl₃/CH₃NO₂ | 1,2-Diphenyl-2-propanol | 1,2,2-Triphenylpropane, 1,1,2-Triphenylpropane |

| 85% H₂SO₄ | 1,2-Diphenyl-2-propanol | E-1,2-Diphenylpropene, 1,1,2-Triphenylpropane |

| AlCl₃ | 1-Chloro-2,3-diphenylpropane | 1,2,2-Triphenylpropane, 1,1,2-Triphenylpropane, E-1,2-Diphenylpropene |

Table based on data from a study on the Friedel-Crafts alkylation of benzene. researchgate.net

Organometallic Reagent-Mediated Syntheses

Organometallic reagents, particularly those of lithium and magnesium, offer alternative pathways for the synthesis of the triphenylpropane framework. These reagents function as potent nucleophiles or strong bases, enabling different bond-forming strategies compared to the electrophilic nature of Friedel-Crafts reactions. wikipedia.orglibretexts.org

Lithium Reagent Chemistry and Carbanion Rearrangements

Organolithium reagents are highly reactive species that can be used to generate carbanions. libretexts.orgfishersci.it A notable example relevant to the triphenylpropane system is the reaction of 1-chloro-2,2,3-triphenylpropane with lithium metal. This reaction, conducted in tetrahydrofuran (B95107) at low temperatures, generates the corresponding organolithium compound, 2,2,3-triphenylpropyllithium. researchgate.netacs.org

Upon warming, this carbanionic intermediate undergoes a rearrangement to form the more stable 1,1,3-triphenylpropyllithium. researchgate.net This rearrangement is believed to proceed through a carbanion mechanism, where the benzyl (B1604629) group migrates in preference to the phenyl group. This behavior highlights the potential for carbanion rearrangements in the synthesis of triphenylpropane isomers, a phenomenon that can be exploited or must be controlled to achieve the desired product. researchgate.net The stability of carbanions is influenced by factors such as hybridization, induction, and resonance stabilization. wikipedia.orgsiue.edu

Magnesium and Other Group I/II Organometallic Strategies

Grignard reagents (organomagnesium halides) are another class of widely used organometallic compounds in organic synthesis. ebsco.comsigmaaldrich.com They are typically formed by the reaction of an organic halide with magnesium metal and are excellent nucleophiles for forming new carbon-carbon bonds, often through addition to carbonyls or coupling reactions. rroij.comlibretexts.org

While the direct synthesis of this compound via a simple Grignard coupling reaction is not straightforward, with early research questioning its formation in such reactions acs.org, Grignard reagents can be instrumental in preparing the precursors for other synthetic routes. For instance, alkanols that serve as starting materials for Friedel-Crafts cyclialkylation reactions to form related polycyclic structures can be synthesized through the addition of Grignard reagents to esters or ketones. researchgate.net The reactivity of Grignard reagents can be enhanced through the use of additives like lithium chloride, which can facilitate halogen-magnesium exchange reactions. google.com

Radical Reaction Pathways to this compound Systems

Radical reactions provide a mechanistically distinct approach to the formation of C-C bonds and can be employed in the synthesis of triphenylpropane structures. These reactions involve intermediates with unpaired electrons and are often initiated by light, heat, or radical initiators. nih.govmdpi.com

A pertinent example is the radical addition of benzyl alcohol to 1,1-diphenylethylene, catalyzed by an oxo-rhenium complex. This reaction yields 1,1,3-triphenylpropane, demonstrating the feasibility of constructing a triphenylpropane backbone via a radical pathway. sci-hub.se Another related radical reaction is the peroxide-catalyzed decarbonylation of α-methyl-β,β,β-triphenylpropionaldehyde, which leads to rearranged products including 1,1,2-triphenylpropane. researchgate.net These examples, while not yielding the 1,2,3-isomer directly, underscore the potential of radical chemistry in accessing the triphenylpropane scaffold. The choice of radical precursor and reaction conditions is critical in guiding the reaction towards the desired product and minimizing side reactions.

Photolytic Formation Mechanisms

The formation of this compound can be achieved through photolytic pathways involving radical intermediates. One notable method is through the photolysis of specific organomercury compounds. The photochemical decomposition of benzylmercuric iodide serves as a convenient source of benzyl radicals. In a solvent like isopropylbenzene, this decomposition yields mercurous iodide quantitatively, along with organic products consisting of bibenzyl, toluene (B28343), and this compound. The formation of this compound in this context is evidence for the generation of benzyl radicals, which can abstract a hydrogen atom from the primary product, bibenzyl, to form a 1,2-diphenylethyl radical. The subsequent combination of this 1,2-diphenylethyl radical with another benzyl radical yields this compound. The intermediate formation of free radicals is supported by experiments using diphenylpicrylhydrazyl.

Another photolytic route involves the photolysis of acylsilanes. For instance, the photolysis of phenylacetyltriphenylsilane in cyclohexane (B81311) produces this compound as one of three major products. The mechanism is understood to proceed through the formation of triphenylsilyl radicals.

Thermolytic Decomposition Studies

Thermolysis, or thermal decomposition, is a chemical decomposition process induced by heat. mdpi.com It is a kinetic process where heat is used to break chemical bonds, and it is typically an endothermic reaction. mdpi.com While studies on the direct thermolysis of this compound are not extensively detailed, its formation as a product in the thermolysis of other compounds provides insight into its behavior under such conditions.

The pyrolysis of dibenzylmercury (B1593501), a thermal source of benzyl radicals, in the presence of phenanthrene (B1679779) or 9,10-dihydrophenanthrene (B48381) results in the formation of mercury, bibenzyl, toluene, and this compound. rsc.org The primary reaction is the homolytic fission of dibenzylmercury to produce benzyl radicals, which primarily combine to form bibenzyl. rsc.org The generation of this compound is accounted for by the α-hydrogen abstraction from the primary product, bibenzyl, by a benzyl radical, leading to the formation of a 1,2-diphenylethyl radical and toluene. rsc.org The 1,2-diphenylethyl radical then combines with another benzyl radical to yield this compound. rsc.org

Similarly, studies on the liquid-phase pyrolysis of 1,2-diphenylethane (B90400) (bibenzyl) itself show this compound as a key product. lookchem.comosti.gov The product distribution is dependent on reaction conditions such as temperature and pressure. osti.gov

| Product | Chemical Structure | Role/Formation Pathway |

|---|---|---|

| Toluene | C₇H₈ | Formed via hydrogen abstraction from bibenzyl. rsc.org |

| Stilbene | C₁₄H₁₂ | Product of bibenzyl dehydrogenation. rsc.org |

| This compound | C₂₁H₂₀ | Formed from the combination of a 1,2-diphenylethyl radical and a benzyl radical. rsc.orgosti.gov |

| 1,2,3,4-Tetraphenylbutane | C₂₈H₂₆ | Dimerization product of 1,2-diphenylethyl radicals. osti.gov |

Stereocontrolled Synthesis of Chiral this compound Derivatives

The control of stereochemistry is paramount in modern organic synthesis. For complex molecules like derivatives of this compound, which can possess multiple chiral centers, stereocontrolled methods are essential for producing specific isomers.

Asymmetric synthesis aims to selectively produce a desired stereoisomer. wikipedia.org A powerful strategy in this field is the use of a chiral auxiliary, which is a stereogenic unit temporarily attached to a substrate to direct the stereochemical outcome of subsequent reactions. wikipedia.orgsigmaaldrich.com After the transformation, the auxiliary is removed for potential reuse. wikipedia.org

While many types of chiral auxiliaries are known, such as oxazolidinones and camphor (B46023) derivatives, it has been shown that heterocyclic systems incorporating the this compound skeleton can themselves serve as platforms for stereocontrol. researchgate.netarkat-usa.org For example, tetrahydropyrimidin-2(1H)-ones built upon a this compound framework are utilized as optically active chiral auxiliaries in a range of organic reactions, including alkylations, aldol (B89426) condensations, and Michael additions. arkat-usa.org The inherent chirality and conformational biases of the triphenylpropane backbone in these systems allow for effective control over the formation of new stereocenters. arkat-usa.org

Diastereoselective transformations aim to form one diastereomer in preference to others. In derivatives containing the this compound skeleton, configurational control can be achieved by exploiting steric and electronic effects within the molecule. arkat-usa.org

A detailed study on N-substituted cis,trans-4,5,6-triphenyl-tetrahydropyrimidin-2(1H)-ones demonstrates this principle effectively. arkat-usa.org The conformational equilibrium of the heterocyclic ring is influenced by allylic strain. An N-substituent can introduce steric strain that shifts the equilibrium towards a conformer that minimizes this interaction. For instance, an N-substituent can favor a conformation where the adjacent phenyl group on the carbon backbone occupies an axial position to avoid steric clash, thereby dictating the facial selectivity of reactions at nearby centers. arkat-usa.org It was observed that a benzyl group induces a much stronger allylic strain than a methyl group. arkat-usa.org This control over the molecule's three-dimensional shape allows for the synthesis of specific diastereoisomers. The assignment of the resulting configurations, such as the cis or trans relationship between the phenyl groups, is confirmed through analysis of coupling constants in proton NMR spectra. arkat-usa.org The synthesis of distinct diastereomeric pairs, such as TT/ET (threo,threo/erythro,threo) and EE/TE (erythro,erythro/threo,erythro), of related triphenylated propyl chlorides has also been reported. arkat-usa.org

| System | Controlling Factor | Outcome | Reference |

|---|---|---|---|

| N-substituted cis,trans-4,5,6-triphenyl-tetrahydropyrimidin-2(1H)-ones | Allylic Strain (A1,2) | Shifts conformational equilibrium, favoring conformers with axial substituents to avoid steric interactions. | arkat-usa.org |

| Differently N,N'-disubstituted products | Negation of substituent effects | The diequatorial conformer is strongly preferred when substituents are equal. | arkat-usa.org |

| Benzyl Chloride Precursors | SN2 Mechanism | Reaction with sodium azide (B81097) proceeds with inversion of configuration to yield the corresponding azide. | arkat-usa.org |

Elucidation of Reaction Mechanisms and Mechanistic Organic Chemistry

Intramolecular Rearrangement Mechanisms

The 1,2,3-triphenylpropane skeleton provides a unique and conformationally significant framework for studying intramolecular rearrangement mechanisms. The spatial arrangement of its phenyl groups influences the stability of intermediates and transition states, allowing for detailed investigations into acyl transfer processes and migratory aptitudes of aryl groups.

The study of acyl transfer reactions within derivatives of this compound has provided compelling evidence for the role of stereoelectronic effects in determining reaction rates and outcomes. Research has focused on the intramolecular S→N acyl transfer in diastereoisomeric 3-amino- and 3-methylamino-1,2,3-triphenylpropyl thiolacetates. arkat-usa.org This conversion from an amino thiolacetate to an acetamido thiol proceeds through a cyclic tetrahedral intermediate. arkat-usa.org

The kinetics of this base-catalyzed migration were monitored using IR spectroscopy, revealing a strong dependence on both the configuration of the diastereoisomers and the presence of an N-methyl group. arkat-usa.org The observed reaction rates were found to be in full agreement with Deslongchamps' stereoelectronic theory, which posits that the specific cleavage of a C-X (where X is a heteroatom) bond in a tetrahedral intermediate is most favorable when two lone pair orbitals on adjacent heteroatoms are oriented antiperiplanar to the bond being broken. researchgate.net

In the case of the this compound derivatives, the formation or cleavage of the endocyclic C-S bond requires an equatorial lone pair on the nitrogen atom. arkat-usa.org For N-methylated compounds, this stereoelectronic requirement forces the methyl group into a sterically unfavorable axial position, significantly altering the steric hindrance within the diastereomeric intermediates. arkat-usa.org This leads to a complete inversion of the migration rate ratios upon N-methylation, an observation that can only be explained by the dominance of stereoelectronic effects over simple steric hindrance. bas.bgbas.bg The conformations with two axial phenyl groups are highly disfavored, meaning the transition states are modeled by tetrahedral intermediates with two equatorial phenyl groups. arkat-usa.org

The rate data for the intramolecular S→N acyl transfer, catalyzed by triethylamine (B128534) in an acetonitrile (B52724) solution, highlights these effects. arkat-usa.org

Table 1: Rate Constants for Intramolecular S→N Acyl Transfer in this compound Derivatives

| Compound | Configuration | Rate Constant (k x 104 s-1) |

|---|---|---|

| ET-3-amino-1,2,3-triphenylpropyl thiolacetate | Erythro-threo (ET) | 1.83 |

| EE-3-methylamino-1,2,3-triphenylpropyl thiolacetate | Erythro-erythro (EE) | 1.15 |

| ET-3-methylamino-1,2,3-triphenylpropyl thiolacetate | Erythro-threo (ET) | 11.2 |

| TE-3-methylamino-1,2,3-triphenylpropyl thiolacetate | Threo-erythro (TE) | 11.7 |

Data sourced from kinetic studies monitored by IR spectroscopy. arkat-usa.org

The this compound framework has been instrumental in studying 1,2-migrations of phenyl and benzyl (B1604629) groups in carbanionic systems. A key investigation involved the reaction of 1-chloro-2,2,3-triphenylpropane with lithium metal in tetrahydrofuran (B95107) at low temperatures (–65°C), which initially forms the unrearranged 2,2,3-triphenylpropyllithium. acs.org

Upon warming to 0°C, this organolithium compound undergoes a rearrangement to the more stable 1,1,3-triphenylpropyllithium. acs.org This rearrangement involves a competition between the migration of a phenyl group and a benzyl group to the adjacent carbanionic center. Experimental results, based on the characterization of carboxylic acids formed after carbonation, showed a strong preference for benzyl migration over phenyl migration. acs.org The intrinsic migratory aptitude of the benzyl group was determined to be at least 36 times greater than that of the phenyl group in this specific carbanionic rearrangement. acs.org

This pronounced difference in migratory aptitude and the increased readiness of 2,2,3-triphenylpropyllithium to rearrange compared to 2,2,2-triphenylethyllithium provide strong support for a carbanion mechanism for the rearrangement, as opposed to a free-radical pathway. acs.org Similar phenyl migrations have been observed during the preparation of Grignard reagents from 1-chloro-2,2,3-triphenylpropane, where reactions with magnesium led to rearranged acidic products after carbonation. acs.org

Cyclialkylation and Annulation Reactions Involving the Triphenylpropane Core

While intramolecular cyclialkylation or annulation reactions starting from a pre-formed this compound core are not extensively documented, the formation of the triphenylpropane skeleton often involves intermolecular Friedel-Crafts type reactions. These reactions demonstrate how the propane (B168953) chain can link multiple phenyl groups. For instance, the alkylation of benzene (B151609) with 1,2-diphenyl-2-propanol (B11989151) using an AlCl₃/CH₃NO₂ catalyst yields a mixture of 1,2,2-triphenylpropane and 1,1,2-triphenylpropane (B1228771). researchgate.net Similarly, reacting benzene with 1-chloro-2,3-diphenylpropane in the presence of AlCl₃ produces a mix of 1,2,2- and 1,1,2-triphenylpropane isomers, alongside an elimination product. researchgate.net These reactions proceed via carbocationic intermediates, where a precursor molecule generates an electrophile that subsequently attacks the benzene ring, forming the core triphenylpropane structure.

Electrophilic Aromatic Substitution Mechanisms

The this compound molecule contains three benzene rings, each of which can potentially undergo electrophilic aromatic substitution (EAS). The general mechanism for EAS is a two-step process: first, the aromatic ring acts as a nucleophile and attacks an electrophile (E⁺), forming a resonance-stabilized carbocation known as an arenium ion or sigma complex. masterorganicchemistry.comnih.gov This step is typically the slow, rate-determining step as it temporarily disrupts the ring's aromaticity. masterorganicchemistry.com In the second, fast step, a base removes a proton from the carbon atom that formed the bond with the electrophile, restoring aromaticity. masterorganicchemistry.com

In this compound, the propyl chain connecting the phenyl rings acts as an alkyl substituent on each ring. Alkyl groups are electron-donating through induction and hyperconjugation, which activates the aromatic ring towards electrophilic attack, making it more reactive than benzene itself. Furthermore, alkyl groups are known as ortho, para-directors. ucalgary.ca This means that incoming electrophiles will be preferentially directed to the positions ortho (C2 and C6) and para (C4) to the point of attachment of the propyl chain.

Therefore, for an electrophilic substitution reaction (e.g., nitration, halogenation, Friedel-Crafts acylation) on this compound, substitution would be expected to occur primarily at the ortho and para positions of each of the three phenyl rings. The large size of the substituents on adjacent carbons may introduce steric hindrance, potentially favoring substitution at the less hindered para position over the ortho positions. ucalgary.ca

Nucleophilic Substitution Pathways on Triphenylpropane Derivatives

Nucleophilic substitution reactions on this compound derivatives can occur on the three-carbon propane chain, provided a suitable leaving group is present. An example of such a reaction is the treatment of 1,3-dinitro-1,2,3-triphenylpropane with sodium methoxide (B1231860). amazonaws.com In this case, the methoxide ion (CH₃O⁻) acts as a nucleophile, and the nitro group (NO₂) serves as the leaving group.

The mechanism of such substitutions (Sₙ1 or Sₙ2) depends on several factors, including the structure of the substrate, the nature of the nucleophile and leaving group, and the solvent. acseusa.orggatech.edu For a derivative like 1-chloro-1,2,3-triphenylpropane, substitution at the C1 position, which is a secondary and benzylic carbon, could proceed via either pathway. An Sₙ1 mechanism would involve the formation of a relatively stable secondary benzylic carbocation, while an Sₙ2 mechanism would involve a concerted backside attack by the nucleophile. libretexts.org The presence of bulky phenyl groups at adjacent carbons could sterically hinder the backside attack required for an Sₙ2 reaction, potentially favoring an Sₙ1 pathway in polar, protic solvents. libretexts.org

Another relevant reaction pathway involves the formation of organometallic reagents from halo-derivatives. The reaction of 1-chloro-2,2,3-triphenylpropane with lithium metal is an example where the halide is substituted, leading to the formation of an organolithium compound which can then act as a powerful nucleophile or base. acs.org

Advanced Spectroscopic Characterization and Structural Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed insight into the chemical environment of individual atoms. omicsonline.org For 1,2,3-triphenylpropane, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential to assign all proton (¹H) and carbon (¹³C) signals and to understand the molecule's conformational preferences in solution. nih.govcopernicus.org

The ¹H NMR spectrum of this compound displays a complex pattern of signals. The aromatic protons of the three phenyl groups typically appear in the downfield region (δ 7.0-7.5 ppm), often as overlapping multiplets. The aliphatic protons on the propane (B168953) backbone (C1-C2-C3) present a more intricate system due to their diastereotopicity, leading to distinct chemical shifts and coupling patterns.

The ¹³C NMR spectrum complements the ¹H data by showing the number of unique carbon environments. youtube.com The aromatic carbons resonate in the δ 125-145 ppm range, while the aliphatic carbons of the propane chain appear at higher field.

To decipher the complex connectivity, 2D NMR experiments are indispensable: youtube.comepfl.ch

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. omicsonline.orgsdsu.edu For this compound, COSY spectra would show correlations between the methine proton at C2 and the methylene (B1212753) protons at C1 and C3, as well as couplings between the benzylic protons and the ortho-protons of the phenyl rings.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. columbia.eduemerypharma.com This allows for the unambiguous assignment of each carbon atom that bears protons. The methine C2 and methylene C1/C3 signals in the ¹³C spectrum are directly linked to their attached proton signals.

A summary of expected NMR data is presented below.

Interactive Data Table: Predicted NMR Data for this compound

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (¹H → ¹³C) |

| C1-H ₂ | ~2.9-3.1 | ~40-45 | C2, C3, Phenyl C(ipso), Phenyl C(ortho) |

| C2-H | ~3.8-4.0 | ~45-50 | C1, C3, All three Phenyl C(ipso) |

| C3-H ₂ | ~2.9-3.1 | ~40-45 | C1, C2, Phenyl C(ipso), Phenyl C(ortho) |

| Phenyl-H | ~7.1-7.4 | ~126-129 (ortho, meta, para) | Other aromatic carbons, Benzylic carbons |

| Phenyl C(ipso) | - | ~140-145 | Benzylic protons, Ortho protons |

This compound is a flexible molecule with multiple rotational bonds, leading to a complex conformational landscape. nih.gov The rotation around the C1-C2 and C2-C3 bonds, as well as the C-phenyl bonds, results in various stable conformers (rotational isomers). NMR spectroscopy, particularly the analysis of vicinal coupling constants (³JHH) and Nuclear Overhauser Effect (NOE) data, provides powerful tools for studying these conformations. copernicus.orgresearchgate.net

By analyzing the coupling constants between the protons on the propane backbone, information about the dihedral angles can be extracted via the Karplus equation. This helps in determining the preferred staggered conformations (anti vs. gauche) around the C1-C2 and C2-C3 bonds. Furthermore, NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can reveal through-space proximities between protons, helping to define the spatial arrangement of the phenyl groups relative to each other and to the propane backbone. Low-temperature NMR studies can also be employed to "freeze out" individual conformers, allowing for their direct observation and characterization. researchgate.net The combination of these NMR techniques with computational modeling allows for a detailed description of the conformational ensemble of this compound in solution. nih.gov

Infrared (IR) Spectroscopy for Mechanistic Studies and Functional Group Analysis

IR spectroscopy is a valuable tool for monitoring chemical reactions in real-time. For reactions involving this compound, such as its synthesis or subsequent functionalization, IR can track the disappearance of reactant-specific vibrational bands and the appearance of product-specific bands. For example, in a synthesis involving the reduction of a carbonyl group to form the propane backbone, one could monitor the decrease in the strong C=O stretching absorption (typically ~1700 cm⁻¹) and the appearance of C-H stretching and bending modes associated with the final product. The ability to collect spectra rapidly allows for the determination of reaction rates and the investigation of reaction mechanisms. acrhem.org

The IR spectrum of this compound is characterized by specific absorption bands that correlate directly with its molecular structure. libretexts.orgnist.gov

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity | Notes |

| Aromatic C-H Stretch | 3100-3000 | Medium-Weak | Characteristic of sp² C-H bonds in the phenyl rings. |

| Aliphatic C-H Stretch | 3000-2850 | Medium | Characteristic of sp³ C-H bonds in the propane backbone. |

| C=C Aromatic Ring Stretch | 1600, 1580, 1500, 1450 | Medium-Weak | A series of bands typical for benzene (B151609) rings. |

| CH₂ Bending (Scissoring) | ~1465 | Medium | From the methylene groups at C1 and C3. |

| Aromatic C-H Out-of-Plane Bending | 900-675 | Strong | The pattern of these bands can indicate the substitution pattern on the benzene rings (monosubstituted in this case). |

The "fingerprint region" of the spectrum (below 1500 cm⁻¹) contains a complex pattern of bands arising from various bending and stretching vibrations of the entire molecular skeleton. msu.edu This region is unique to this compound and can be used for its definitive identification by comparison with a reference spectrum.

Mass Spectrometry for Fragmentation Pattern Analysis and Precise Molecular Weight Determination

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. chemguide.co.uk It provides the molecular weight of the compound and, through analysis of fragmentation patterns, offers valuable structural information.

When this compound is introduced into a mass spectrometer and ionized (typically by electron ionization, EI), it forms a molecular ion (M⁺˙) whose m/z value corresponds to the molecular weight of the molecule (286.40 g/mol ). This molecular ion is energetically unstable and undergoes fragmentation, breaking into smaller, characteristic charged fragments. libretexts.orguni-saarland.de

The fragmentation pattern is a reproducible fingerprint of the molecule. For this compound, key fragmentation pathways involve the cleavage of C-C bonds in the propane backbone. A very common fragmentation is the benzylic cleavage, which is favorable due to the formation of the stable tropylium (B1234903) ion (C₇H₇⁺) at m/z 91.

Interactive Data Table: Expected Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Ion | Formation Pathway |

| 286 | [C₂₁H₂₂]⁺˙ | Molecular Ion (M⁺˙) |

| 195 | [C₁₅H₁₅]⁺ | Loss of a benzyl (B1604629) radical (•CH₂Ph) |

| 194 | [C₁₅H₁₄]⁺˙ | Loss of toluene (B28343) (C₇H₈) |

| 105 | [C₈H₉]⁺ | Cleavage to form a phenylethyl cation |

| 91 | [C₇H₇]⁺ | Formation of the stable tropylium ion (base peak) |

High-resolution mass spectrometry (HRMS) can determine the molecular weight of this compound with very high precision (typically to four or more decimal places). nih.gov This allows for the calculation of its exact elemental formula (C₂₁H₂₂), providing definitive confirmation of its atomic composition and distinguishing it from other isomers with the same nominal mass.

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method is unparalleled in its ability to determine the absolute configuration of chiral molecules and to offer a definitive depiction of the solid-state structure, including bond lengths, bond angles, and intermolecular interactions.

Despite a thorough review of the scientific literature and crystallographic databases, including the Cambridge Structural Database (CSD), no published X-ray crystal structure for this compound could be located. The absence of this data in the public domain indicates that the single crystal X-ray diffraction analysis of this compound has likely not been performed or, if it has, the results have not been deposited in these major databases.

Therefore, detailed information regarding its crystal system, space group, unit cell dimensions, and the precise spatial arrangement of the three phenyl groups along the propane backbone in the solid state remains undetermined. Without experimental crystallographic data, a definitive analysis of its solid-state conformation and packing is not possible.

Theoretical and Computational Chemistry of 1,2,3 Triphenylpropane

Molecular Mechanics (MM) and Force Field Development

Molecular mechanics serves as a powerful tool for exploring the conformational landscape of flexible molecules like 1,2,3-triphenylpropane. This approach approximates molecules as a collection of atoms held together by springs, allowing for the efficient calculation of potential energies for various spatial arrangements.

The this compound skeleton is a valuable model for conformational studies due to its inherent symmetry and the limited number of stable conformations, which are primarily dictated by the bulky phenyl groups. arkat-usa.org Computational methods, including molecular mechanics, have been employed to investigate the conformational preferences of systems containing the this compound framework. researchgate.net

Early studies using MM2 and MM3* force fields, alongside semiempirical molecular orbital methods, have been applied to related structures to understand their conformational behavior. researchgate.net These analyses have shown a general preference for conformations that minimize the number of synclinal (gauche) interactions around the C(1)-C(2) bond. researchgate.net However, it has been noted that the standard MM2 force field can fail completely for the this compound system, particularly where phenyl groups are involved in 1,3-parallel interactions. researchgate.net This highlights the necessity for careful parameterization or the use of more advanced force fields for accurate predictions in such sterically hindered systems.

The conformational equilibrium is significantly influenced by the rotation about the C-C bonds bearing the phenyl groups. In analogous systems like 1,2-diphenylpropane, the conformer with anti-periplanar phenyl groups is predominantly favored. researchgate.net This preference is driven by the minimization of steric repulsion between the bulky phenyl substituents.

Table 1: Calculated Gauche Interaction Energies in Related Systems

| Interacting Groups | Gauche Interaction Energy (kcal/mol) |

| Ph/Ph | 0.8 |

| Ph/COOH | 0.6 |

| Ph/COOCH3 | 0.4 |

This table is based on data for related diphenylpropane derivatives and illustrates the energetic cost of gauche interactions involving phenyl groups. researchgate.net

Allylic strain, also known as A(1,3) strain, is a type of steric strain that arises from the interaction between substituents on a molecule with an allylic system. wikipedia.org In the context of the this compound framework, while not a classic allylic system, analogous 1,3-interactions between the phenyl groups significantly influence the conformational preferences. arkat-usa.org The steric hindrance between the large phenyl groups dictates the rotational barriers and the relative energies of different conformers. wikipedia.org

The magnitude of this strain is directly related to the size of the interacting groups. wikipedia.org For the this compound system, the 1,3-parallel interactions between the phenyl groups are a major destabilizing factor in certain conformations. researchgate.net This forces the molecule to adopt geometries that minimize these unfavorable steric clashes. In heterocyclic systems built upon a this compound skeleton, these steric interactions can lead to a strong preference for specific conformers, for instance, favoring a diequatorial arrangement of substituents to alleviate strain. arkat-usa.org The interplay of these steric forces is crucial for understanding the three-dimensional structure and, consequently, the reactivity of this compound and its derivatives.

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, provide a more rigorous approach to understanding the electronic structure and energetics of molecules by solving the Schrödinger equation. wikipedia.orgcecam.orggithub.io These methods are essential for a detailed analysis of bonding, reaction mechanisms, and spectroscopic properties. nrel.gov

DFT and other quantum chemical methods are used to investigate the electronic structure of molecules, providing insights into electron distribution, molecular orbitals, and the nature of chemical bonds. wikipedia.orgnih.gov For this compound, these calculations can elucidate how the phenyl groups influence the electronic properties of the propane (B168953) backbone.

Natural Bond Orbital (NBO) analysis, a common tool in quantum chemistry, can be used to quantify charge distribution and analyze donor-acceptor interactions within the molecule. nih.gov The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides information about the molecule's reactivity, with the HOMO indicating the ability to donate electrons and the LUMO indicating the ability to accept electrons. nih.gov While specific DFT studies on the electronic structure of this compound are not prevalent in the provided search results, the principles of these methods are widely applied to complex organic molecules. nrel.gov

Table 2: Representative Bond Types and Their General Characteristics

| Bond Type | Hybridization | Typical Length (Å) | General Description |

| C-C (alkane) | sp³-sp³ | 1.54 | Single bond forming the propane backbone. |

| C-C (aromatic) | sp²-sp² | 1.39 | Bonds within the stable phenyl rings. |

| C-H (alkane) | sp³-s | 1.09 | Bonds on the propane chain. |

| C-H (aromatic) | sp²-s | 1.08 | Bonds on the periphery of the phenyl rings. |

This table provides general characteristics of the bond types present in this compound.

Quantum chemical calculations are instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms and the characterization of transient species like transition states. nih.govnih.govresearchgate.net For reactions involving this compound, such as its formation through Friedel-Crafts alkylation, computational methods can be used to model the reaction pathway. researchgate.net

For instance, in the alkylation of benzene (B151609) with related precursors, mechanisms involving carbocation intermediates are proposed. researchgate.net DFT calculations can be used to determine the structures and energies of these intermediates and the transition states connecting them, providing a detailed picture of the reaction dynamics. nih.gov The Intrinsic Reaction Coordinate (IRC) method is often employed to confirm that a calculated transition state indeed connects the reactants and products. researchgate.net

Quantum chemical methods are widely used to predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govarxiv.orglibretexts.orgchemistrysteps.com These predictions can be correlated with experimental data to aid in structure elucidation and conformational analysis. amazonaws.comsemanticscholar.org

For this compound, DFT calculations can predict the ¹H and ¹³C NMR chemical shifts for different conformations. By comparing these predicted shifts with experimental spectra, it is possible to determine the predominant conformation in solution. The accuracy of these predictions has been significantly improved by the development of advanced computational models and machine learning approaches. nih.govarxiv.org The correlation between calculated and experimental NMR data is a powerful tool for validating the computed structures and understanding the conformational dynamics of flexible molecules. semanticscholar.org

Table 3: General ¹H NMR Chemical Shift Ranges for Relevant Protons

| Proton Type | Approximate Chemical Shift (ppm) |

| Aromatic (Ar-H) | 7.0 - 8.0 |

| Benzylic (Ar-CH-) | 2.2 - 3.0 |

| Alkyl (-CH₂-) | 1.2 - 1.4 |

This table provides general, representative chemical shift ranges for the types of protons found in this compound and similar structures. libretexts.orgchemistrysteps.com

Molecular Dynamics Simulations for Conformational Dynamics

While dedicated molecular dynamics (MD) simulations focusing specifically on the conformational dynamics of this compound are not extensively documented in publicly available research, computational studies on closely related derivatives provide significant insights into the theoretical approaches and challenges associated with modeling this complex system. The this compound skeleton serves as a valuable model for conformational analysis due to its inherent symmetry and the restricted number of feasible conformations. arkat-usa.org

Research on the diastereoisomers of 3-amino-1,2,3-triphenyl-1-propyl chloride has highlighted the complexities of applying standard molecular mechanics force fields to the this compound system. researchgate.net Specifically, the MM2 force field was found to be inadequate for accurately modeling this system. The failure of this force field is attributed to the significant 1,3-parallel interactions between the phenyl groups, a key structural feature of this compound and its derivatives. researchgate.net

To overcome these computational hurdles, a hybrid quantum mechanics/molecular mechanics (QM/MM) approach, specifically the MM-EHMO (Molecular Mechanics - Extended Hückel Molecular Orbital) procedure, has been shown to provide a more accurate description of the conformational landscape of systems containing the this compound framework. researchgate.net This method appears to correctly handle the electronic and steric effects arising from the multiple phenyl substituents. researchgate.net

Further computational studies on related structures, such as diastereoisomeric 3-acetamido-1,2,3-triphenylpropanols, have employed a range of methods including MM2, MM3*, and semiempirical molecular orbital methods like AM1. researchgate.net These studies also incorporated solvent effects using models like GB/SA (Generalized Born/Surface Area) and COSMO (Conductor-like Screening Model) to better replicate experimental conditions. researchgate.net The calculated vicinal coupling constants from these computational models were found to be in close agreement with experimentally observed values, validating the computational approaches for predicting conformational preferences in these complex molecules. researchgate.net

The general consensus from these theoretical investigations is a preference for conformations that minimize the number of synclinal (gauche) interactions around the C1-C2 bond. researchgate.net The electrostatic interactions are also considered to have a decisive contribution to the energies of the preferred conformations in related substituted diphenylalkanes. researchgate.net

Table 1: Computational Methods and Their Applicability to the this compound System

| Computational Method | Applicability/Performance for this compound System | Reference |

| MM2 Force Field | Fails to accurately model the system due to challenges with 1,3-parallel phenyl interactions. | researchgate.net |

| MM3 Force Field* | Utilized in studies of substituted this compound derivatives, suggesting better performance than MM2. | researchgate.net |

| MM-EHMO | Appears to work correctly and provides a reliable description of the conformational properties. | researchgate.net |

| AM1 | Employed in the conformational study of 3-acetamido-1,2,3-triphenylpropanols. | researchgate.net |

| GB/SA and COSMO | Solvent models used in conjunction with other methods to account for solvent effects on conformational preferences. | researchgate.net |

Advanced Applications of 1,2,3 Triphenylpropane Derivatives in Materials Science and Catalysis

Role as Ligands in Organometallic and Coordination Chemistry

The triphenylpropane framework can be functionalized to create multidentate ligands capable of coordinating with multiple metal centers. This capability is particularly useful for designing polynuclear transition metal complexes, which are of significant interest for their potential in catalysis, materials science, and as models for biological systems. rjpbcs.com

A notable example of ligand design based on this scaffold is 2-hydroxy-N'1,N'2,N'3-triphenylpropane-1,2,3-tricarbohydrazide (H3L). rjpbcs.com This ligand has been used to synthesize homotrimetallic complexes with various transition metals.

The H3L ligand is designed to act as a hexadentate N3O3 donor. rjpbcs.com It can coordinate to metal ions in either its neutral or a tribasic form. The coordination involves the carbonyl oxygen atoms (in either keto or enol forms) and the amino nitrogen atoms of the carbohydrazide (B1668358) moieties. rjpbcs.com This structure facilitates the formation of trimetallic complexes, with an experimentally determined metal-to-ligand molar ratio of 3:1. rjpbcs.com

Spectroscopic and magnetic studies have been used to characterize the geometry of these complexes. Depending on the specific transition metal ion (Cu(II), Co(II), Ni(II), or Fe(III)), the resulting complexes exhibit distorted octahedral, tetrahedral, or square planar geometries around the metal centers. rjpbcs.com These findings demonstrate the flexibility of the triphenylpropane-based ligand in accommodating different coordination preferences of various transition metals.

Table 1: Properties of Homotrimetallic Complexes with a 2-hydroxy-N'1,N'2,N'3-triphenylpropane-1,2,3-tricarbohydrazide Ligand

| Metal Ion | Proposed Geometry | Metal:Ligand Ratio | Key Characteristics | Reference |

|---|---|---|---|---|

| Cu(II) | Distorted Octahedral / Square Planar | 3:1 | Forms stable homotrimetallic complex. | rjpbcs.com |

| Co(II) | Distorted Octahedral / Tetrahedral | 3:1 | Geometry confirmed by magnetic and electronic spectra. | rjpbcs.com |

| Ni(II) | Distorted Octahedral / Square Planar | 3:1 | Stable at room temperature. | rjpbcs.com |

| Fe(III) | Distorted Octahedral | 3:1 | Characterized by analytical and spectroscopic methods. | rjpbcs.com |

Polynuclear transition metal complexes are a class of compounds widely investigated for their potential applications in catalysis. rjpbcs.comsioc-journal.cn The presence of multiple metal centers can enable cooperative effects, leading to enhanced catalytic activity or unique selectivity in various organic transformations. nih.govnih.gov The homotrimetallic complexes based on the 2-hydroxy-N'1,N'2,N'3-triphenylpropane-1,2,3-tricarbohydrazide ligand represent a structural motif with potential for such catalytic applications. rjpbcs.com

However, while the synthesis and structural characterization of these complexes are established, detailed studies on their catalytic activity in organic transformations are not extensively reported in the reviewed literature. Research on these specific complexes has explored other areas, such as their biological (antimicrobial) activity, where the complexes were found to be more potent than the parent ligand. rjpbcs.com This indicates that the metal complexes are reactive, though their application in synthetic organic catalysis remains an area for future exploration.

Application in Functional Materials Development

The incorporation of specific molecular scaffolds into materials like polymers or using them as standalone functional molecules can impart unique properties. The 1,2,3-triphenylpropane structure, with its potential for three-dimensional arrangement and functionalization, is a candidate for the development of such advanced materials.

The synthesis of polymers with precisely controlled architectures is a cornerstone of materials science, enabling the creation of materials with tailored properties. nih.govnih.gov Monomers containing the this compound scaffold could theoretically be used to create polymers with unique steric and electronic properties. For instance, patent literature mentions the use of compounds like 1,2-triphenyl-propane-1,2-diol as a potential polyol in the synthesis of curable prepolymers, and 2,3-triphenyl propane (B168953) as a possible additive in rubber formulations. epo.orggoogle.com

Despite these conceptual possibilities, the development of well-characterized polymers that systematically incorporate this compound units, either in the main chain or as pendant groups, is not a widely documented field of research in the surveyed scientific literature. The synthesis of such polymers would require the development of suitable bifunctional or multifunctional monomers based on the triphenylpropane core, an area that appears to be underexplored.

The search for new organic molecules with useful optoelectronic properties is driven by the need for advanced materials in devices like organic light-emitting diodes (OLEDs) and solar cells. sigmaaldrich.comscielo.org.mx Polynuclear metal complexes, in particular, are sometimes investigated for their potential as luminescent systems or as materials for electronic devices. rjpbcs.com The transition metal complexes derived from the 2-hydroxy-N'1,N'2,N'3-triphenylpropane-1,2,3-tricarbohydrazide ligand could potentially exhibit interesting photophysical properties due to the combination of the organic scaffold and the metal centers. rjpbcs.com

Future Research Directions and Emerging Methodologies

Development of Novel and Sustainable Synthetic Routes

The synthesis of 1,2,3-triphenylpropane and its derivatives has traditionally been achieved through classical organic reactions. For instance, Friedel-Crafts alkylation reactions using precursors like 1,2-diphenyl-2-propanol (B11989151) or 1-chloro-2,3-diphenylpropane in the presence of catalysts such as AlCl₃/CH₃NO₂ have been documented. researchgate.netresearchgate.net Another established method involves the Michael addition of phenylnitromethane to α-nitrostyrene to form a dinitro precursor, which can then be further processed. archive.org

However, the future of synthesizing this compound lies in the development of more efficient, selective, and environmentally benign methodologies.

Future research in this area is expected to focus on:

Green Catalysis: Exploring the use of solid acid catalysts, zeolites, or engineered metal-organic frameworks (MOFs) to replace traditional Lewis acids like AlCl₃. researchgate.net These heterogeneous catalysts offer advantages such as easier separation, recyclability, and reduced waste generation. researchgate.net

Flow Chemistry: Implementing continuous flow regimes for the synthesis could offer enhanced control over reaction parameters, improve safety, and facilitate scalability. scribd.com This approach is particularly promising for managing potentially exothermic reactions common in Friedel-Crafts alkylations.

C-H Activation/Arylation: Developing novel catalytic systems (e.g., based on palladium, rhodium, or copper) for the direct, sequential C-H arylation of a propane (B168953) backbone. This would represent a highly atom-economical route, avoiding the need for pre-functionalized starting materials.

Biocatalysis: Investigating enzymatic pathways for the asymmetric synthesis of chiral this compound derivatives. Engineered enzymes could provide unparalleled levels of stereocontrol, which is difficult to achieve through conventional chemical methods.

Table 1: Overview of Synthetic Precursors for Triphenylpropane Scaffolds This table is interactive. You can sort and filter the data.

| Precursor | Reagent/Catalyst | Reaction Type | Resulting Structure | Reference |

|---|---|---|---|---|

| Benzene (B151609) | 1,2-Diphenyl-2-propanol, AlCl₃/CH₃NO₂ | Friedel-Crafts Alkylation | 1,1,2- and 1,2,2-Triphenylpropane | researchgate.netresearchgate.net |

| Benzene | 1-Chloro-2,3-diphenylpropane, AlCl₃ | Friedel-Crafts Alkylation | Mixture including Triphenylpropanes | researchgate.net |

| Phenylnitromethane | α-Nitrostyrene | Michael Addition | 1,3-Dinitro-1,2,3-triphenylpropane | archive.org |

Exploration of New Reactivity Modes and Mechanistic Discoveries

The reactivity of this compound has been studied in specific contexts, notably as a model compound in the thermal cracking of asphaltenes. acs.orgualberta.ca These studies revealed that at high temperatures, it undergoes decomposition primarily through free-radical chain reactions to yield products like toluene (B28343) and trans-stilbene (B89595). acs.orgualberta.ca Furthermore, derivatives of this compound have been shown to undergo intramolecular acyl migrations and Friedel-Crafts cyclialkylations to form diphenylated indans. researchgate.netarkat-usa.org

Future work will likely uncover new reaction pathways and provide deeper mechanistic insights.

Key areas for future investigation include:

Photoredox Catalysis: The phenyl groups suggest that this compound could engage in photochemical reactions. Exploring its reactivity under photoredox conditions could lead to novel transformations, such as selective C-H functionalization or cleavage, under mild conditions.

Mechanistic Elucidation of Thermal Decomposition: While free-radical pathways are implicated in its thermal cracking, detailed kinetic and computational studies could further resolve the specific bond dissociation energies and the role of the phenyl groups in stabilizing radical intermediates. This is crucial for applications in petroleum upgrading where it serves as a model for heavy hydrocarbons. acs.orgualberta.ca

Stereoelectronic Effects: The constrained nature of the this compound skeleton makes it an excellent framework for studying stereoelectronic effects in reactions. arkat-usa.org Future studies could design derivatives to probe the influence of conformation on reactivity in a variety of intramolecular processes, providing fundamental insights applicable to broader chemical systems. arkat-usa.org

Host-Guest Chemistry: Investigating the ability of the flexible triphenylpropane backbone to form complexes with other molecules or ions. The cooperative folding of the phenyl groups could create unique binding pockets, opening avenues in supramolecular chemistry.

Table 2: Known Reactivity of the this compound System This table is interactive. You can sort and filter the data.

| Reaction Type | Conditions | Key Observation/Product | Reference |

|---|---|---|---|

| Thermal Cracking | 350–425 °C (Liquid Phase) | Formation of toluene, trans-stilbene via free-radical chains. | acs.orgualberta.ca |

| Friedel-Crafts Cyclialkylation | Acid Catalyst (e.g., H₂SO₄) | Formation of isomeric 1,2-diphenylindans from triphenylpropanol precursors. | researchgate.net |

| Intramolecular Acyl Migration | Base Catalyzed (Amino Derivatives) | S→N acyl transfer rates are highly dependent on stereochemistry. | arkat-usa.org |

Advanced Spectroscopic and Computational Approaches for Complex Systems

The conformational complexity of this compound, arising from rotation around multiple C-C bonds and the orientation of the phenyl groups, has been a subject of study. Early investigations used molecular mechanics (MM2) and NMR spectroscopy to analyze the conformational equilibria of simple derivatives, demonstrating a preference for conformers with anti-periplanar phenyl groups. researchgate.net The kinetics of certain reactions have also been monitored using IR spectroscopy. arkat-usa.org

The advent of more powerful analytical and computational tools offers the opportunity to gain a much more detailed picture of this system.

Emerging methodologies in this domain are:

High-Level Computational Chemistry: Employing Density Functional Theory (DFT) and ab initio molecular dynamics (MD) simulations to accurately model the potential energy surface, conformational landscape, and dynamic behavior of this compound and its derivatives. researchgate.netresearchgate.net This can provide precise predictions of spectroscopic parameters and reaction barriers.

Advanced NMR Techniques: Using multi-dimensional NMR experiments (e.g., NOESY, ROESY) in conjunction with computational modeling to definitively establish the solution-state conformations and study the dynamics of phenyl group rotation.

Chiroptical Spectroscopy: For chiral derivatives of this compound, techniques like circular dichroism (CD) and vibrational circular dichroism (VCD) can be used. Comparing experimental spectra with quantum chemical predictions can unambiguously determine the absolute configuration of stereocenters.

Ultrafast Spectroscopy: Using pump-probe spectroscopy to study the excited-state dynamics of this compound. This could reveal the pathways of energy relaxation and intersystem crossing, which is fundamental to understanding its potential in photochemical applications.

Table 3: Spectroscopic and Computational Methods Applied to this compound and its Derivatives This table is interactive. You can sort and filter the data.

| Method | Purpose | Finding/Application | Reference |

|---|---|---|---|

| Molecular Mechanics (MM2, MM3*) | Conformational Analysis | Studied conformations of amino-substituted derivatives. | researchgate.net |

| Semi-empirical MO (MM-EHMO, AM1) | Conformational Analysis | Studied conformations of substituted triphenylpropanols. | researchgate.net |

| NMR Spectroscopy | Conformational Analysis | Investigated equilibria arising from rotation about C-C bonds. | researchgate.net |

Integration in Advanced Materials and Catalytic Systems

Currently, the primary application of this compound is as a molecular model compound to understand the thermal behavior of complex mixtures like asphaltenes in the oil industry. acs.orgualberta.ca However, its inherent structural properties—a combination of a flexible alkyl chain with bulky, rigid aromatic groups—suggest significant untapped potential in materials science and catalysis.

Future research could focus on leveraging these properties:

Polymer Science: Incorporating the this compound unit as a monomer or a bulky side group in polymers. This could lead to materials with high thermal stability, specific refractive indices, and tailored mechanical properties. The steric bulk could be used to control polymer chain packing and create materials with high free volume.

Liquid Crystals: Designing and synthesizing derivatives of this compound to investigate their potential as liquid crystalline materials. The anisotropic shape is a key prerequisite for forming mesophases.

Ligand Development for Catalysis: Synthesizing chiral derivatives of this compound for use as ligands in asymmetric catalysis. lookchem.com The triphenylated framework could create a well-defined chiral pocket around a metal center, enabling high enantioselectivity in reactions such as hydrogenations or C-C bond formations.

Molecular Scaffolding in Supramolecular Chemistry: Using the compound as a building block for constructing larger, well-defined architectures like molecular cages or capsules. The three phenyl groups provide multiple points for further functionalization and assembly.

Table 4: Potential Future Applications of the this compound Scaffold This table is interactive. You can sort and filter the data.

| Field | Potential Role | Rationale | Reference |

|---|---|---|---|

| Materials Science | Polymer Additive/Monomer | Bulky structure can increase thermal stability and control chain packing. | (Inferred) |

| Asymmetric Catalysis | Chiral Ligand | Triphenyl framework can create a defined chiral environment around a metal center. | lookchem.com |

| Petroleum Chemistry | Model Compound | Represents alkyl-aromatic linkages in heavy oils and asphaltenes. | acs.orgualberta.ca |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.